CID 76518853
Description
(Note: No structural, physicochemical, or functional data for CID 76518853 is provided in the evidence. For illustrative purposes, general guidelines for compound characterization are outlined below.)
A comprehensive introduction to a compound typically includes:
- Chemical Structure: Depiction using IUPAC nomenclature or SMILES notation.
- Physicochemical Properties: Molecular weight, logP, solubility, polarity (e.g., TPSA), and bioavailability scores .
- Synthetic Routes: Reagents, reaction conditions, and yields .
- Functional Applications: Pharmacological, industrial, or analytical roles (e.g., enzyme inhibition, material synthesis) .

Without specific data for CID 76518853, authors must consult PubChem, Reaxys, or experimental studies to populate this section.
Properties
CAS No. |
135561-86-3 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Synonyms |
Ethyl(dimethyl)silyloxycyclohexane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)oxysilane typically involves the reaction of 1-ethylcyclohexanol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
1-Ethylcyclohexanol+Dimethylchlorosilane→(1-Ethylcyclohexyl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1-Ethylcyclohexyl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclohexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylcyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(1-Ethylcyclohexyl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (1-Ethylcyclohexyl)oxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in surface modification and material science. The silicon-oxygen bond in the compound is particularly reactive, allowing for various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
(Note: The evidence lacks examples of CID 76518853 analogs. Below is a generalized framework using methodologies from analogous studies.)
Table 1: Key Comparison Metrics for CID 76518853 and Analogs
Structural Similarity
- Backbone Modifications : Compare core scaffolds (e.g., boronic acids vs. piperazine derivatives) .
- Substituent Effects : Halogenation (e.g., bromine, chlorine) or functional groups altering polarity and reactivity .
Functional Divergence
- Pharmacokinetics : Contrast BBB permeability, CYP inhibition, or P-gp substrate status .
- Applications : Differences in use cases (e.g., analytical standards vs. drug candidates) .
Critical Analysis of Evidence Limitations
The absence of CID 76518853-specific data in the provided sources highlights gaps in:
- Experimental Reproducibility : Detailed synthetic protocols and spectral validation (e.g., NMR, MS) are missing .
- Comparative Datasets : Benchmarks against structurally/functionally similar compounds are unavailable .

- Biological Activity: No cytotoxicity, IC50, or mechanistic studies are referenced .
Recommendations for Future Research
Conduct LC-MS or GC-MS analyses to characterize CID 76518853’s purity and fragmentation patterns .

Perform QSAR modeling to predict its bioactivity and toxicity .
Compare its collision cross-section (CCS) with analogs using ion mobility spectrometry .
Q & A
Q. What statistical methods are suitable for longitudinal toxicity studies of CID 76518853?
- Methodological Answer :
- Use Kaplan-Meier survival analysis for mortality rates and Cox proportional hazards models for risk assessment.
- Apply mixed-effects models to account for inter-subject variability in repeated measurements.
- Report adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw vs. processed data, statistical parameters (e.g., p-values, R²), and uncertainty margins (e.g., ±SD) .
- Figures : Use open-source tools (e.g., BioRender, GraphPad) for schematics. For spectra/chromatograms, annotate peaks and baseline corrections .
- Supplementary Materials : Deposit raw datasets in repositories like Zenodo or Figshare with persistent identifiers (DOIs) .
Note : Avoid citing non-peer-reviewed sources (e.g., BenchChem). Prioritize protocols from Nature Protocols or Springer Methods for methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


